

BDM31827: A Focus on EthR Inhibition in Tuberculosis, Not Kinase Activity

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Compound of Interest

Compound Name: BDM31827

Cat. No.: B10831661

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Initial investigations into the kinase selectivity profile of **BDM31827** reveal that this small molecule is not primarily characterized as a kinase inhibitor. Instead, scientific literature predominantly identifies **BDM31827** as an inhibitor of EthR, a transcriptional repressor in *Mycobacterium tuberculosis*. This context places **BDM31827** in the field of anti-tubercular drug development, specifically for combating multidrug-resistant tuberculosis (MDR-TB).

Current research indicates that **BDM31827**'s mechanism of action is centered on its ability to bind to EthR.[1][2] EthR is a key regulator of the *ethA* gene, which is responsible for activating the pro-drug ethionamide, a second-line anti-tubercular agent.[2] By inhibiting EthR, **BDM31827** is believed to enhance the activity of ethionamide, offering a potential strategy to overcome drug resistance.[1][2]

The available scientific literature and public databases do not contain significant data on a kinase selectivity profile for **BDM31827**. Searches for off-target effects or broader pharmacological profiling that might include kinase assays have not yielded specific results detailing its interaction with a panel of kinases.[3][4] Therefore, a quantitative summary of its kinase inhibition, detailed experimental protocols for kinase assays, and related signaling pathway diagrams cannot be constructed at this time due to the lack of primary data.

The primary therapeutic focus for **BDM31827** remains its potential as an adjunct therapy for MDR-TB through the inhibition of the EthR pathway.[5] Further research would be required to determine if **BDM31827** possesses any significant off-target kinase activity.

EthR Inhibition Pathway

To illustrate the known mechanism of action for **BDM31827**, the following diagram outlines its role in the EthR-mediated activation of ethionamide.



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BDM31827 inhibits the transcriptional repressor EthR.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
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